

Technical Guide: Solubility and Stability Profiling of DK-1-150

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Compound of Interest

Compound Name: DK-1-150
CAS No.: 2209879-13-8
Cat. No.: B607135

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Content Type: In-Depth Technical Whitepaper

Subject: DK-1-150 (Bexarotene Alkylamide Derivative)

**Audience: Medicinal Chemists, Formulation Scientists,
and Preclinical Researchers**

Executive Summary & Compound Profile

DK-1-150 is a synthetic alkylamide derivative of Bexarotene, identified as a potent therapeutic candidate for Triple-Negative Breast Cancer (TNBC).[1][2][3][4] Unlike its parent compound, **DK-1-150** exhibits distinct pharmacological properties, specifically targeting Cancer Stem Cell (CSC) markers (c-Myc, Nanog, SOX2) and inhibiting Epithelial-Mesenchymal Transition (EMT).

This guide addresses the critical "translational gap" for **DK-1-150**: its physicochemical behavior. As a lipophilic retinoid-like structure, **DK-1-150** presents significant challenges regarding aqueous solubility and photo-oxidative stability. This document provides a rigorous, self-validating framework for characterizing these parameters to ensure reproducible biological data.

Physicochemical Profile (Estimated)

Property	Value / Characteristic	Implication
Chemical Class	Retinoid Alkylamide	High lipophilicity; potential for photo-isomerization.
Molecular Weight	~400–500 Da (Series dependent)	Borderline Rule of 5 compliance.
LogP (Predicted)	> 5.0	Extremely low aqueous solubility (< 1 µg/mL).
pKa	Neutral (Amide)	Solubility is likely pH-independent in physiological range.
Critical Risk	"Brick Dust" Precipitation	High risk of crashing out in cell culture media.

Purity & Identity Verification (Pre-Requisite)

Before initiating solubility or stability assays, the integrity of the **DK-1-150** lot must be validated. Retinoid derivatives often contain isomeric impurities that skew solubility data.

Protocol:

- High-Resolution LC-MS: Confirm exact mass.
- ¹H-NMR (DMSO-d₆): Verify the alkylamide linkage and absence of residual coupling reagents.
- Purity Threshold: >95% is required. <90% purity renders thermodynamic solubility data invalid due to the "common ion" effect of impurities.

Solubility Profiling: Thermodynamic vs. Kinetic

Researchers often confuse kinetic solubility (from DMSO stock) with thermodynamic solubility (from solid). For **DK-1-150**, both are required: kinetic for biological assays, thermodynamic for formulation.

Workflow Visualization: Solubility Determination



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Figure 1: Thermodynamic solubility workflow. Note the critical phase separation step to remove undissolved solid.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute solubility limit in equilibrium with the solid phase.

Materials:

- **DK-1-150** (Solid powder).[5]
- Solvents: PBS (pH 7.4), 0.1N HCl (pH 1.2), FaSSIF (Simulated Intestinal Fluid).
- Apparatus: Orbital shaker, Amber glass vials (Critical).

Step-by-Step:

- Saturation: Add excess **DK-1-150** solid (~1-2 mg) to 1 mL of the selected solvent in an amber vial. The solution must remain cloudy (indicating saturation).
- Equilibration: Agitate at 37°C for 24 to 72 hours.
 - Why? Lipophilic compounds like **DK-1-150** have slow dissolution kinetics. 24h is the minimum.
- Separation:

- Centrifuge at 15,000 rpm for 10 minutes OR filter through a PVDF filter (pre-saturated to prevent drug adsorption).
- Caution: Do not use nylon filters; retinoids can bind non-specifically.
- Quantification: Dilute the supernatant with Acetonitrile (1:1) to prevent precipitation, then inject into HPLC.

Protocol 2: Kinetic Solubility (Turbidimetry)

Objective: Determine the "crashing point" when dosing cells from a DMSO stock.

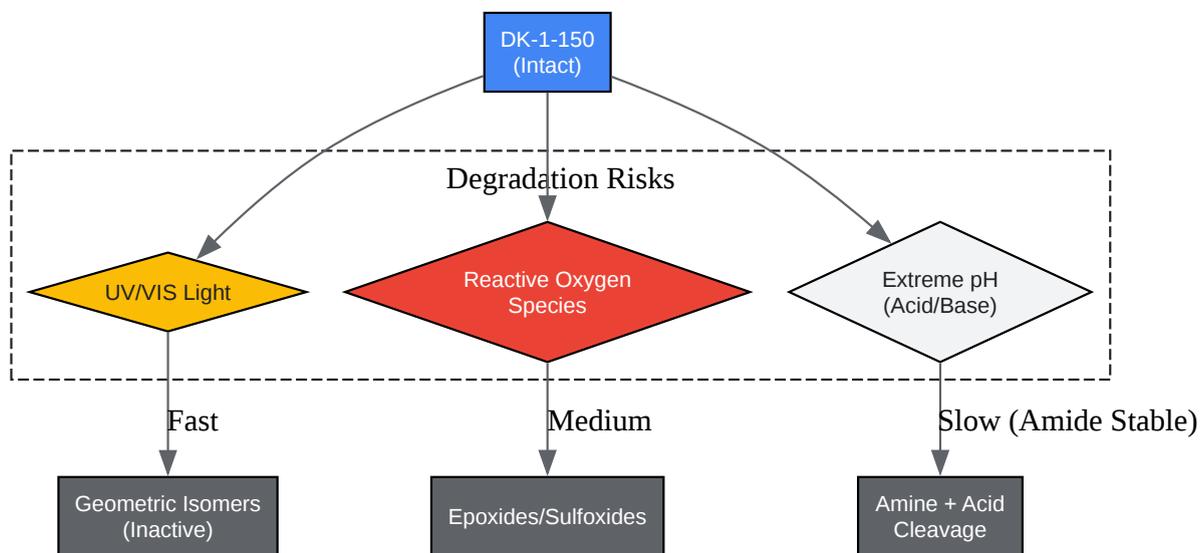
Step-by-Step:

- Prepare a 10 mM stock of **DK-1-150** in DMSO.
- Spike into PBS or Cell Media (e.g., RPMI + 10% FBS) at increasing concentrations (1, 5, 10, 50, 100 μ M).
- Incubate for 4 hours at 37°C.
- Measure Absorbance at 620 nm (turbidity) or analyze via Nephelometry.
- Result: The concentration where turbidity increases baseline absorbance is the Kinetic Solubility Limit.

Stability Testing: The Retinoid Challenge

DK-1-150 contains a retinoid-like scaffold, making it susceptible to photo-isomerization (cis-trans flipping) and oxidation. The alkylamide bond provides resistance to hydrolysis relative to esters, but metabolic stability remains a concern.

Stability Pathway Visualization



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Figure 2: Primary degradation pathways for **DK-1-150**. Photo-isomerization is the highest risk factor.

Protocol 3: Forced Degradation (Stress Testing)

To validate your analytical method (HPLC), you must prove it can detect degradation products.

Stress Condition	Protocol	Expected Outcome for DK-1-150
Photostability	Expose 100 µM solution to 1.2 million lux hours (Cool White Fluorescent).	High Risk. Expect isomerization peaks. Control: Wrap one vial in foil.
Oxidation	0.1% H ₂ O ₂ for 4 hours at RT.	Potential oxidation of alkene chains.
Acid/Base	0.1 N HCl / 0.1 N NaOH for 24h.	Amide hydrolysis (likely stable).
Heat	60°C for 24 hours.	Thermal degradation.

Protocol 4: Biological Stability (Plasma/Microsomes)

Since **DK-1-150** is intended for systemic administration or in vivo models, metabolic stability is crucial.

- System: Mouse/Human Liver Microsomes (0.5 mg/mL protein).
- Cofactor: NADPH (regenerating system).
- Timepoints: 0, 15, 30, 60 minutes.
- Reaction Stop: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
- Analysis: LC-MS/MS monitoring parent ion depletion.
- Calculation:

(where

is the slope of $\ln(\% \text{ remaining})$ vs time).

Analytical Method Parameters (HPLC)

Standardizing the detection method is vital. For **DK-1-150**, a Reverse Phase (RP) method is standard.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 50% B to 95% B over 10 minutes. (High organic required to elute lipophilic **DK-1-150**).
- Detection: UV at 260 nm (aromatic region) and MS (Positive Mode).
- Retention Time: Expect late elution (high k').

Troubleshooting & Best Practices

Handling "Brick Dust"

DK-1-150 will likely stick to plastics.

- Rule: Use glass vials and inserts for all analytical steps.
- Pipetting: Pre-wet pipette tips with DMSO before drawing the stock solution to ensure accurate volume transfer.

Vehicle Selection for In Vivo

Due to poor water solubility, simple saline will fail. Recommended formulation starting points:

- 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.
- Corn Oil (for oral gavage, given lipophilicity).

References

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